molecular formula C19H28N2 B14261550 N~1~,N~1~-Dimethyl-N~6~-[(naphthalen-1-yl)methyl]hexane-1,6-diamine CAS No. 185736-68-9

N~1~,N~1~-Dimethyl-N~6~-[(naphthalen-1-yl)methyl]hexane-1,6-diamine

Cat. No.: B14261550
CAS No.: 185736-68-9
M. Wt: 284.4 g/mol
InChI Key: WEXNPTZDCLJFQM-UHFFFAOYSA-N
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Description

N~1~,N~1~-Dimethyl-N~6~-[(naphthalen-1-yl)methyl]hexane-1,6-diamine is an organic compound that belongs to the class of aromatic amines. It is formally derived from 1-naphthylamine by replacing the hydrogen atoms on the amino group with methyl groups. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-Dimethyl-N~6~-[(naphthalen-1-yl)methyl]hexane-1,6-diamine typically involves the reaction of 1-naphthylamine with formaldehyde and dimethylamine. The reaction is carried out under acidic conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

1-Naphthylamine+Formaldehyde+DimethylamineN 1 ,N 1 -Dimethyl-N 6 -[(naphthalen-1-yl)methyl]hexane-1,6-diamine\text{1-Naphthylamine} + \text{Formaldehyde} + \text{Dimethylamine} \rightarrow \text{N~1~,N~1~-Dimethyl-N~6~-[(naphthalen-1-yl)methyl]hexane-1,6-diamine} 1-Naphthylamine+Formaldehyde+Dimethylamine→N 1 ,N 1 -Dimethyl-N 6 -[(naphthalen-1-yl)methyl]hexane-1,6-diamine

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-Dimethyl-N~6~-[(naphthalen-1-yl)methyl]hexane-1,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H~2~SO~4~) or iron (Fe) to facilitate the reaction.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro, halogen, or other substituted aromatic compounds.

Scientific Research Applications

N~1~,N~1~-Dimethyl-N~6~-[(naphthalen-1-yl)methyl]hexane-1,6-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1,N~1~-Dimethyl-N~6~-[(naphthalen-1-yl)methyl]hexane-1,6-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-1-naphthylamine: An aromatic amine with similar structural features but different functional groups.

    N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine: Used in organic electronic devices for its hole transport capability.

    N,N′-Bis(naphthalen-1-yl)-N,N′-bis(phenyl)-2,2′-dimethylbenzidine: Known for its applications in organic light-emitting diodes (OLEDs).

Uniqueness

N~1~,N~1~-Dimethyl-N~6~-[(naphthalen-1-yl)methyl]hexane-1,6-diamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

185736-68-9

Molecular Formula

C19H28N2

Molecular Weight

284.4 g/mol

IUPAC Name

N',N'-dimethyl-N-(naphthalen-1-ylmethyl)hexane-1,6-diamine

InChI

InChI=1S/C19H28N2/c1-21(2)15-8-4-3-7-14-20-16-18-12-9-11-17-10-5-6-13-19(17)18/h5-6,9-13,20H,3-4,7-8,14-16H2,1-2H3

InChI Key

WEXNPTZDCLJFQM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCCCCNCC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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